N-[(2-ethoxynaphthalen-1-yl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Overview
Description
N-[(2-ethoxynaphthalen-1-yl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with an ethoxy group and a morpholine ring. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxynaphthalen-1-yl)methyl]-2-morpholin-4-ylethanamine typically involves multiple steps. One common method starts with the preparation of 2-ethoxynaphthalene, which is then subjected to a series of reactions to introduce the morpholine and ethanamine groups. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxynaphthalen-1-yl)methyl]-2-morpholin-4-ylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene structure.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthoquinone derivatives, while reduction results in dihydronaphthalene compounds .
Scientific Research Applications
N-[(2-ethoxynaphthalen-1-yl)methyl]-2-morpholin-4-ylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-ethoxynaphthalen-1-yl)methyl]-2-morpholin-4-ylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-2-ethyl-aniline
- N-[(2-ethoxynaphthalen-1-yl)methylene]-4-fluoroaniline
- (E)-N-[(2-ethoxynaphthalen-1-yl)methylene]-5,6,7,8-tetrahydronaphthalen-1-amine
Uniqueness
N-[(2-ethoxynaphthalen-1-yl)methyl]-2-morpholin-4-ylethanamine stands out due to its combination of a naphthalene ring with a morpholine moiety, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(2-ethoxynaphthalen-1-yl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2.2ClH/c1-2-23-19-8-7-16-5-3-4-6-17(16)18(19)15-20-9-10-21-11-13-22-14-12-21;;/h3-8,20H,2,9-15H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXNGRARUIPUOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNCCN3CCOCC3.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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